N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide
Brand Name: Vulcanchem
CAS No.: 101289-22-9
VCID: VC21435951
InChI: InChI=1S/C16H18N2O3S/c1-3-18(15-7-5-4-6-8-15)22(20,21)16-11-9-14(10-12-16)17-13(2)19/h4-12H,3H2,1-2H3,(H,17,19)
SMILES: CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Molecular Formula: C16H18N2O3S
Molecular Weight: 318.4g/mol

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide

CAS No.: 101289-22-9

Cat. No.: VC21435951

Molecular Formula: C16H18N2O3S

Molecular Weight: 318.4g/mol

* For research use only. Not for human or veterinary use.

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide - 101289-22-9

Specification

CAS No. 101289-22-9
Molecular Formula C16H18N2O3S
Molecular Weight 318.4g/mol
IUPAC Name N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide
Standard InChI InChI=1S/C16H18N2O3S/c1-3-18(15-7-5-4-6-8-15)22(20,21)16-11-9-14(10-12-16)17-13(2)19/h4-12H,3H2,1-2H3,(H,17,19)
Standard InChI Key DTBBSVOROIZTHP-UHFFFAOYSA-N
SMILES CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C
Canonical SMILES CCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Introduction

Chemical Structure and Properties

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide is characterized by its unique molecular structure that incorporates three key functional components: an ethylanilino group, a sulfonyl group, and a phenylacetamide moiety. This arrangement contributes to its distinctive chemical behavior and potential biological activity.

Basic Chemical Identity

The compound is officially identified by the following parameters:

ParameterInformation
IUPAC NameN-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide
CAS Number101289-22-9
Molecular FormulaC₁₆H₁₈N₂O₃S
Molecular Weight318.4 g/mol
Standard InChIInChI=1S/C16H18N2O3S/c1-3-18(15-7-5-4-6-8-15)22(20,21)16-11-9-14(10-12-16)17-13(2)19/h4-12H,3H2,1-2H3,(H,17,19)
Standard InChIKeyDTBBSVOROIZTHP-UHFFFAOYSA-N
SMILESCCN(C1=CC=CC=C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C

Structural Features

The molecular architecture of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide consists of a benzene ring substituted with an acetamide group, connected to a sulfonyl group that links to an N-ethylaniline moiety. This arrangement creates a molecule with multiple potential interaction sites, contributing to its chemical versatility.

Physical Properties

While comprehensive physical property data is limited in the available literature, the compound is characterized as a solid at standard conditions, with properties typical of sulfonamide derivatives containing acetamide functionalities.

Synthesis and Chemical Reactions

Synthetic Pathways

The synthesis of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide typically involves multiple chemical steps, starting with appropriate precursors. A general synthetic approach includes:

  • Formation of the sulfonamide linkage between an activated sulfonyl compound and an ethylaniline derivative

  • Introduction of the acetamide functionality through acylation of the amino group

  • Purification and isolation of the final product

These multistep processes require careful control of reaction conditions to achieve satisfactory yields and purity.

Chemical Reactivity

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide exhibits reactivity patterns consistent with its functional groups:

  • The acetamide group can undergo hydrolysis under acidic or basic conditions

  • The sulfonamide linkage provides stability against nucleophilic attack

  • The aromatic rings can participate in electrophilic aromatic substitution reactions, though with reduced reactivity due to the electronic effects of the substituents

  • The N-ethyl group represents a potential site for further functionalization through N-dealkylation or oxidation

Biological Applications and Research Significance

Mechanism of Action in Biological Systems

The biological activity of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide stems from its ability to interact with specific molecular targets within biological systems. Its mechanism typically involves:

  • Binding to specific enzymes or receptors through hydrogen bonding and hydrophobic interactions

  • Inhibiting enzyme activity by blocking substrate access or altering enzyme conformation

  • Potentially modulating protein-protein interactions through interference with binding sites

Applications in Enzyme Inhibition Studies

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide has shown potential in enzyme inhibition studies, particularly in contexts where sulfonamide-based compounds demonstrate therapeutic relevance. The compound's structure allows it to form specific interactions with enzyme active sites, potentially disrupting catalytic activity.

Protein-Ligand Interaction Research

The compound has applications in protein-ligand interaction studies, serving as a molecular probe to investigate binding mechanisms and structural biology. Its distinctive functional groups provide multiple points for interaction with protein binding pockets, making it valuable for structure-activity relationship studies.

Structure-Activity Relationships and Molecular Design

Structural Determinants of Activity

The biological activity of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide is influenced by several structural features:

  • The sulfonamide group, which can form hydrogen bonds with target proteins

  • The acetamide moiety, contributing additional hydrogen bonding capabilities

  • The aromatic rings, providing hydrophobic interaction surfaces

  • The ethyl substituent, affecting the compound's lipophilicity and steric properties

Understanding these structure-activity relationships is crucial for developing derivatives with enhanced properties for specific applications.

Analytical Characterization Methods

Spectroscopic Identification

N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide can be characterized using various spectroscopic techniques:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the proton and carbon environments within the molecule

  • Infrared (IR) spectroscopy identifies the characteristic absorption bands of the sulfonamide and acetamide functional groups

  • Mass spectrometry confirms the molecular weight and fragmentation pattern, aiding in structural elucidation

Chromatographic Analysis

Chromatographic techniques such as high-performance liquid chromatography (HPLC) and thin-layer chromatography (TLC) are commonly employed for purity assessment and separation of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide from reaction mixtures or related compounds.

Future Research Directions

Chemical Modification Strategies

Further research could focus on creating derivatives of N-[4-[ethyl(phenyl)sulfamoyl]phenyl]acetamide with enhanced properties through:

  • Modification of the acetamide group to alter hydrogen bonding capabilities

  • Substitution on the aromatic rings to modulate electronic and steric properties

  • Alteration of the N-ethyl group to affect lipophilicity and binding characteristics

  • Introduction of additional functional groups to create multifunctional compounds

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